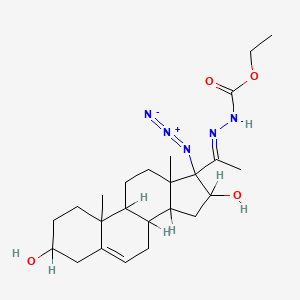
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with a complex structure It is characterized by the presence of an azido group, hydroxyl groups, and a carbazate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Introduction of the Azido Group: This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by an azido group.
Formation of the Carbazate Moiety: This involves the reaction of the intermediate with ethyl carbazate under controlled conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone, often using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the azido group can yield amines.
Aplicaciones Científicas De Investigación
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbazate moiety can interact with enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can be compared with other similar compounds, such as:
This compound analogs: Compounds with slight modifications in the structure, such as different substituents on the steroid backbone.
Other Azido Steroids: Compounds with an azido group but different functional groups or steroid backbones.
Other Carbazate Derivatives: Compounds with a carbazate moiety but different core structures.
Propiedades
Número CAS |
98072-26-5 |
|---|---|
Fórmula molecular |
C24H37N5O4 |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
ethyl N-[(E)-1-(17-azido-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C24H37N5O4/c1-5-33-21(32)27-26-14(2)24(28-29-25)20(31)13-19-17-7-6-15-12-16(30)8-10-22(15,3)18(17)9-11-23(19,24)4/h6,16-20,30-31H,5,7-13H2,1-4H3,(H,27,32)/b26-14+ |
Clave InChI |
STCBBMFHAJQVTA-VULFUBBASA-N |
SMILES isomérico |
CCOC(=O)N/N=C(\C)/C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
SMILES canónico |
CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)
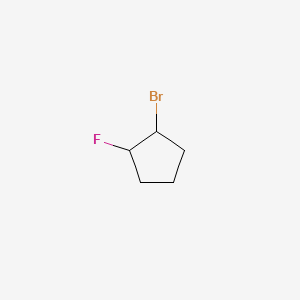
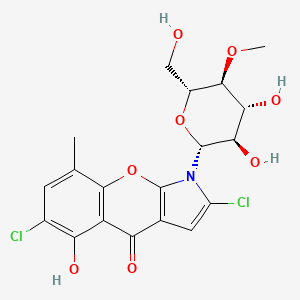
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
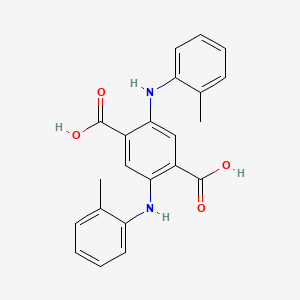
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
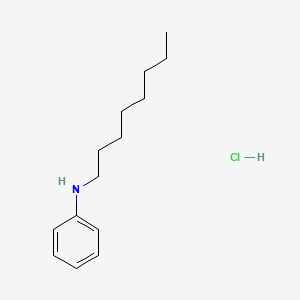
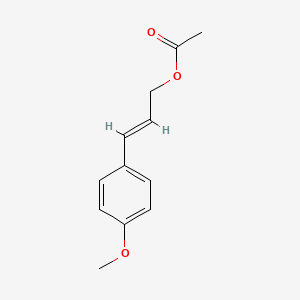
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
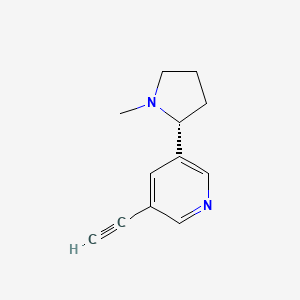
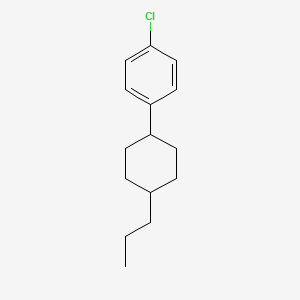
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
